molecular formula C10H14O2 B562754 Butyl Resorcinol-d9 CAS No. 1190021-40-9

Butyl Resorcinol-d9

Cat. No. B562754
CAS RN: 1190021-40-9
M. Wt: 175.275
InChI Key: VGIJZDWQVCXVNL-AZOWHCDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl Resorcinol-d9 is a biochemical used for proteomics research . It has a molecular weight of 175.27 and a molecular formula of C10H5D9O2 . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .


Molecular Structure Analysis

The molecular structure of Butyl Resorcinol-d9 is represented by the formula C10H5D9O2 . This indicates that it consists of 10 carbon atoms, 5 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), and 2 oxygen atoms .


Chemical Reactions Analysis

Resorcinol derivatives, such as Butyl Resorcinol-d9, can undergo various chemical reactions. For instance, the acylation reaction of resorcinol has been studied theoretically, suggesting three different transition states . The calculation proves that the acylation reaction is done through the para position of the aromatic ring with high yield present than other positions .

Future Directions

Butyl Resorcinol-d9, as a stable isotope-labeled compound, has potential applications in environmental pollutant standards for the detection of air, water, soil, sediment, and food . Furthermore, the cosmetic industry is continually looking for new ingredients for skin depigmenting agents in anti-aging formulations . Therefore, Butyl Resorcinol-d9 could potentially be explored in these areas in the future.

properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIJZDWQVCXVNL-AZOWHCDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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